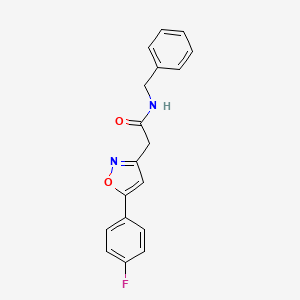
(E)-3-(furan-3-yl)-N-(2-(thiophen-3-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-3-yl)-N-(2-(thiophen-3-yl)ethyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
Intramolecular Cyclization and Synthesis Applications
Intramolecular cyclization of derivatives of alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, which share a structural motif with "(E)-3-(furan-3-yl)-N-(2-(thiophen-3-yl)ethyl)acrylamide," has been explored. Pevzner (2021) demonstrated the generation of various furan ring-containing compounds in water—ethanol medium, leading to dihydrothiopyrano[3,4-b]furans and other cyclic systems with potential applications in organic synthesis and drug design (Pevzner, 2021).
Enantioselective Synthesis and Bioactive Compound Development
Research on enantioselective synthesis by Jimenez et al. (2019) reports the green chemistry approach to synthesizing E-2-cyano-3(furan-2-yl) acrylamide and its reduction to (R)-2-cyano-3-(furan-2-yl)propanamide using marine and terrestrial fungi. This method provides a sustainable route to bioactive compounds with potential applications in medicinal chemistry (Jimenez et al., 2019).
Antiviral Research
A significant application has been in the investigation of novel chemical compounds for antiviral activity. Specifically, an acrylamide derivative closely related to the query compound has shown efficacy in suppressing enzymatic activities of SARS coronavirus helicase, demonstrating the potential for development as antiviral agents (Lee et al., 2017).
Palladium-Catalyzed Alkenation
The palladium-catalyzed direct alkenation of thiophenes and furans, utilizing olefinic substrates such as acrylates and acrylamides, indicates the versatility of these furan and thiophene derivatives in organic synthesis. This method yields mono-alkenylated products with potential applications in material science and synthetic chemistry (Zhao et al., 2009).
Nonlinear Optical Materials
Research into donor-acceptor substituted thiophene dyes, including derivatives structurally similar to the query compound, has demonstrated enhanced nonlinear optical limiting behavior, indicating their potential use in photonic and optoelectronic devices aimed at protecting human eyes and optical sensors (Anandan et al., 2018).
properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-thiophen-3-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(2-1-11-4-7-16-9-11)14-6-3-12-5-8-17-10-12/h1-2,4-5,7-10H,3,6H2,(H,14,15)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFGPQRVUUJBJL-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=CC(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1/C=C/C(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

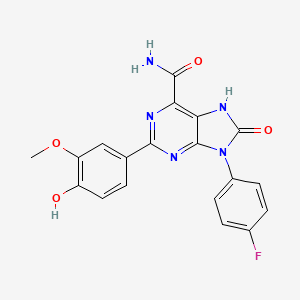
![(Z)-2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2973504.png)
![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2973505.png)
![N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2973506.png)
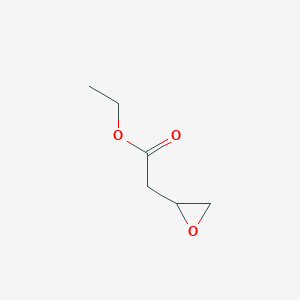
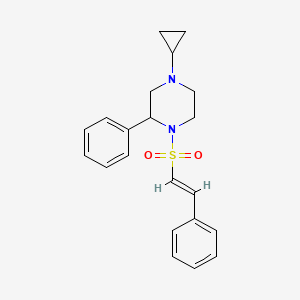

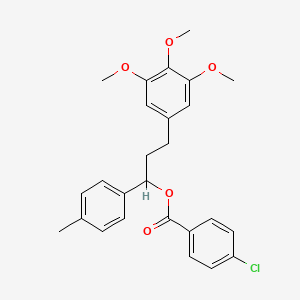
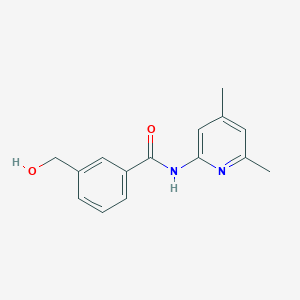

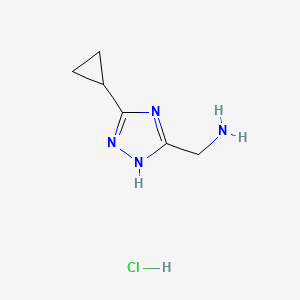
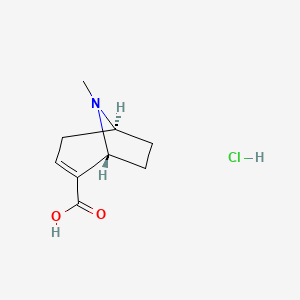
![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone](/img/structure/B2973520.png)
